3-Chloro-4-fluoro-5-iodobenzoic acid
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Overview
Description
3-Chloro-4-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3ClFIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms at the 3, 4, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of benzoic acid derivatives. The process may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with halogens (chlorine, fluorine, iodine) using copper(I) halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like acyl chlorides or reduced to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoic acids, acyl chlorides, and alcohol derivatives .
Scientific Research Applications
3-Chloro-4-fluoro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogen substitutions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-iodobenzoic acid depends on its specific application. In biochemical contexts, it may interact with molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzoic acid
- 4-Fluoro-5-iodobenzoic acid
- 3-Chloro-5-iodobenzoic acid
Uniqueness
3-Chloro-4-fluoro-5-iodobenzoic acid is unique due to the presence of three different halogens on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H3ClFIO2 |
---|---|
Molecular Weight |
300.45 g/mol |
IUPAC Name |
3-chloro-4-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) |
InChI Key |
MIXMFTNIFRGFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)I)C(=O)O |
Origin of Product |
United States |
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